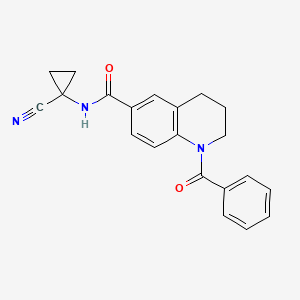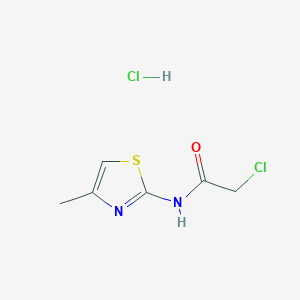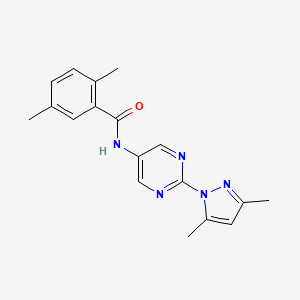![molecular formula C13H18N2O5S B2546154 5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid CAS No. 790271-10-2](/img/structure/B2546154.png)
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” is a chemical compound with the molecular formula C13H18N2O5S and a molecular weight of 314.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” consists of a benzoic acid group attached to a morpholine ring and a dimethylamino sulfonyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid” are not fully detailed in the available resources. It is known that it should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfonamides in Medicinal Chemistry
Heterocyclic sulfonamides, including compounds related to "5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid," have attracted significant interest for their diverse biological activities. These compounds have been identified as possessing diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological activities. A review by Elgemeie et al. (2019) highlights the synthesis and biological studies of N-sulfonylamino azinones, emphasizing their importance in developing treatments for neurological disorders such as epilepsy and schizophrenia, showcasing their potential as competitive AMPA receptor antagonists Elgemeie et al., 2019.
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity are critical in assessing the potential health benefits of compounds, including sulfonamide derivatives. Munteanu and Apetrei (2021) provide a critical overview of the tests used to determine antioxidant activity, which could be relevant for evaluating the antioxidant potential of "5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid" derivatives Munteanu & Apetrei, 2021.
Sulfonamides in Drug Development
The development of new drugs often involves the exploration of sulfonamide compounds due to their varied biological activities. Carta et al. (2012) discuss the scientific and patent literature on sulfonamides between 2008 and 2012, covering areas such as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. This review underscores the ongoing need for novel sulfonamides in treating glaucoma, cancer, inflammation, and other conditions Carta et al., 2012.
Enhancing Photodynamic Therapy
Gerritsen et al. (2008) review strategies for pretreating the skin to enhance the accumulation of protoporphyrin IX in photodynamic therapy. They discuss the use of penetration enhancers and iron-chelating substances, which could potentially be related to the application of sulfonamide derivatives in improving treatment outcomes Gerritsen et al., 2008.
Membrane Stability and Dimethyl Sulfoxide
Yu and Quinn (1998) explore the modulation of membrane structure and stability by dimethyl sulfoxide (DMSO), a compound related to sulfonamide chemistry. Their review covers the effects of DMSO on biomembranes, potentially relevant to understanding the interaction of sulfonamide derivatives with cell membranes Yu & Quinn, 1998.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14(2)21(18,19)10-3-4-12(11(9-10)13(16)17)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUQSGBMUBVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid | |
CAS RN |
790271-10-2 |
Source


|
| Record name | 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)



![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)
